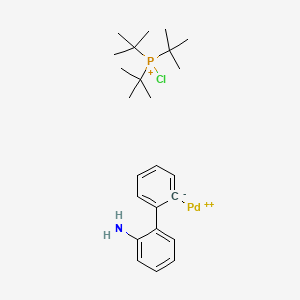
Amino-bis-PEG3-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amino-bis-PEG3-DBCO is a cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two dibenzocyclooctyne (DBCO) moieties, which are known for their high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The presence of PEG units enhances the solubility and biocompatibility of the compound, making it an excellent choice for bioconjugation applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Amino-bis-PEG3-DBCO typically involves the coupling of amino groups with dibenzocyclooctyne-PEG-NHS ester under controlled pH conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified through column chromatography . The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput . The product is then subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Amino-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction is highly specific and does not require a catalyst, making it suitable for bio-orthogonal applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-functionalized molecules and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . The reactions are typically carried out at room temperature under mild conditions to preserve the integrity of the biological molecules involved .
Major Products: The major products formed from the reactions of this compound are bioconjugates, such as antibody-drug conjugates (ADCs) and other targeted therapeutic agents . These products are characterized by their high specificity and stability, making them suitable for various biomedical applications .
Aplicaciones Científicas De Investigación
Amino-bis-PEG3-DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for the site-specific modification of biomolecules through click chemistry . In biology, it is employed in the functionalization of proteins, peptides, and nucleic acids . In medicine, it is used in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) . In industry, it is utilized in the production of biocompatible materials and nanocarriers for drug delivery .
Mecanismo De Acción
The mechanism of action of Amino-bis-PEG3-DBCO involves its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction occurs rapidly under mild conditions without the need for a catalyst, making it suitable for bio-orthogonal applications . The PEG units in the compound enhance its solubility and biocompatibility, reducing aggregation and minimizing steric hindrance .
Comparación Con Compuestos Similares
Amino-bis-PEG3-DBCO is unique due to its dual DBCO moieties and PEG linker, which provide high reactivity and biocompatibility . Similar compounds include Aminooxy-PEG2-bis-PEG3-DBCO and Bromoacetyl-Amino-bis-PEG3-DBCO . These compounds also contain PEG linkers and DBCO moieties but differ in their functional groups and specific applications . This compound stands out due to its cleavable nature and high efficiency in forming stable bioconjugates .
Propiedades
Fórmula molecular |
C63H79N7O14 |
|---|---|
Peso molecular |
1158.3 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74) |
Clave InChI |
IBHGLHHSWOQJHM-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![DI-Micron-Hydroxo-Bis-[(N N N N-Tetramethyl-Ethylenedia E)Copper(II)]Chloride](/img/structure/B11927687.png)
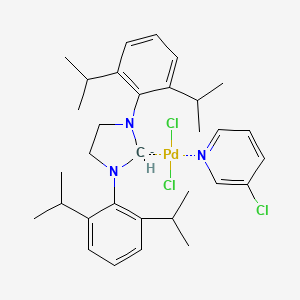
![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B11927695.png)
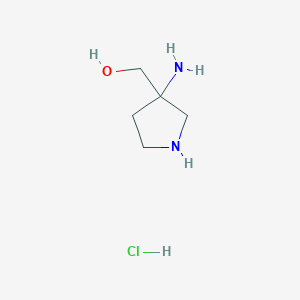
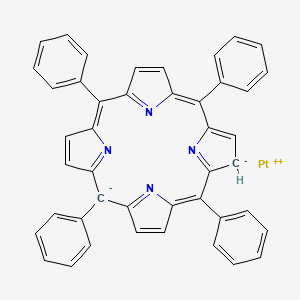
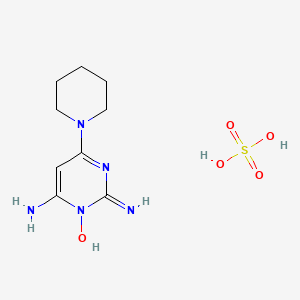

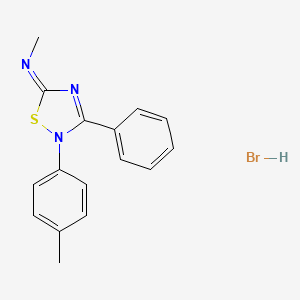
![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)
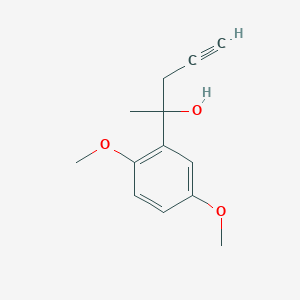


![(2R,3R,4R,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((R)-1-hydroxyethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B11927757.png)
